molecular formula C7H5NO3 B14834612 5-Hydroxypyridine-2,4-dicarbaldehyde

5-Hydroxypyridine-2,4-dicarbaldehyde

Cat. No.: B14834612
M. Wt: 151.12 g/mol
InChI Key: IEDDDVXQYBLOTH-UHFFFAOYSA-N
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Description

5-Hydroxypyridine-2,4-dicarbaldehyde (CAS: Not explicitly provided in evidence) is a pyridine derivative featuring hydroxyl (-OH) and aldehyde (-CHO) functional groups at positions 5, 2, and 4, respectively. For instance, 5-hydroxypyridine-2-carbaldehyde (CAS: 31191-08-9) shares a similar pyridine backbone with a hydroxyl and aldehyde group, exhibiting a predicted boiling point of 363.5°C and density of 1.327 g/cm³ . The presence of dual aldehyde groups in this compound likely enhances its reactivity in condensation and polymerization reactions, analogous to benzene-1,4-dicarbaldehyde derivatives used in polymer synthesis .

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

5-hydroxypyridine-2,4-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-6(4-10)8-2-7(5)11/h1-4,11H

InChI Key

IEDDDVXQYBLOTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C=O)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxypyridine-2,4-dicarbaldehyde can be achieved through several methods. One common approach involves the formylation of pyridine derivatives using reagents such as Vilsmeier-Haack reagent. This method typically involves the reaction of pyridine with a formylating agent under controlled conditions to introduce the aldehyde groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxypyridine-2,4-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

    Oxidation: Formation of pyridine-2,4-dicarboxylic acid.

    Reduction: Formation of 5-hydroxypyridine-2,4-dimethanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Hydroxypyridine-2,4-dicarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic effects.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxypyridine-2,4-dicarbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-hydroxypyridine-2,4-dicarbaldehyde with structurally related compounds, emphasizing substituents, physical properties, and applications:

Compound Molecular Formula Substituents Melting Point Key Properties/Applications Source
This compound C₇H₅NO₃ -OH (C5), -CHO (C2, C4) Not reported High reactivity for polymerization, potential ligand in coordination chemistry Inferred
5-Fluoranylpyridine-2,4-dicarboxylic acid C₇H₄FNO₄ -F (C5), -COOH (C2, C4) Not reported Electronic effects from fluorine; potential bioactivity
5-((Cyclohexylmethyl)amino)pyridine-2,4-dicarboxylate (19f) C₁₆H₂₂N₂O₄ Cyclohexylmethylamino (C5), -COOR (C2, C4) 84–86°C Selective enzyme inhibition; solid-state stability
Benzene-1,4-dicarbaldehyde C₈H₆O₂ -CHO (C1, C4) Polymerizes upon reaction Used in synthesizing conjugated polymers (Mn ~6500 Da)
2,5-Dimethyl-1-phenyl-sulfonyl-1H-pyrrole-3,4-dicarbaldehyde C₁₄H₁₃NO₄S -CHO (C3, C4), -SO₂Ph (C1) Not reported 3D hydrogen-bonded framework; crystallographic applications

Key Comparative Insights:

Functional Group Influence :

  • Aldehyde groups in this compound and benzene-1,4-dicarbaldehyde enable polymerization via condensation reactions. However, the pyridine backbone in the former introduces nitrogen-based coordination sites, enhancing its utility in metal-organic frameworks (MOFs) .
  • Carboxylate derivatives (e.g., 19f, 20f) exhibit higher thermal stability (melting points >285°C) due to ionic character, whereas aldehyde analogs may decompose at lower temperatures .

Bulky substituents (e.g., cyclohexylmethyl in 19f) enhance steric hindrance, impacting solubility and crystallinity .

Safety and Handling :

  • While safety data for this compound is unavailable, naphthalene-1,4-dicarbaldehyde (a structural analog) is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), suggesting similar precautions may be warranted .

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